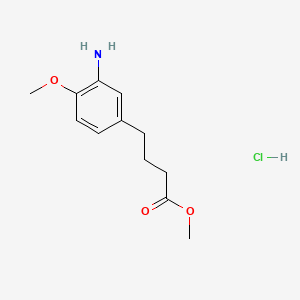

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride

Description

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride is a substituted butanoate ester featuring an aromatic amine and methoxy group on the phenyl ring. This compound is structurally characterized by a methyl ester group at the terminal carboxylic acid position and a hydrochloride salt form, enhancing its solubility in polar solvents.

Properties

Molecular Formula |

C12H18ClNO3 |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

methyl 4-(3-amino-4-methoxyphenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-15-11-7-6-9(8-10(11)13)4-3-5-12(14)16-2;/h6-8H,3-5,13H2,1-2H3;1H |

InChI Key |

OQFWJHDJYXRFTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride typically involves the esterification of 4-(3-amino-4-methoxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines are used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent variations, molecular weight, and functional groups. Key differences influence physicochemical properties (e.g., solubility, stability) and reactivity.

Table 1: Comparative Analysis of Structural Analogs

Key Differences and Implications

Aromatic vs. Aliphatic Amines

- 4-(3-Aminophenyl)butanoic acid hydrochloride lacks the ester group, increasing hydrophilicity but reducing stability under basic conditions compared to the methyl ester analog .

Substituent Position and Electronic Effects

- Methyl 4-(4-aminophenyl)butanoate (para-amino) exhibits distinct electronic properties compared to the meta-amino substitution in the target compound. Para-substitution often increases symmetry and crystallinity, whereas meta-substitution may enhance steric effects in synthesis .

- The methoxy group in the target compound may improve solubility in alcohols or dimethyl sulfoxide (DMSO) compared to non-methoxy analogs .

Hydrochloride Salt vs. Free Base

- Hydrochloride salts (e.g., target compound, Methyl 4-(aminooxy)butanoate HCl) generally exhibit higher aqueous solubility than free bases, critical for bioavailability in drug development .

Limitations and Knowledge Gaps

- Absence of Direct Data: The provided evidence lacks specific studies on Methyl 4-(3-amino-4-methoxyphenyl)butanoate HCl. Properties like logP, melting point, and biological activity must be inferred from analogs.

- Contradictions: For instance, aliphatic amines (e.g., Methyl 4-(methylamino)butanoate HCl) may exhibit higher volatility than aromatic analogs, complicating purification .

Biological Activity

Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride, a compound with the molecular formula C12H17ClN2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a methoxyphenyl group, and a butanoate ester. Its stereochemistry (3R) is significant for its biological interactions. The presence of the amino and methoxy groups facilitates interactions with various biological targets, which may lead to pharmacological effects such as anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules. These interactions can modulate enzyme and receptor activities, influencing physiological responses.

Key Mechanisms Include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids.

- Hydrophobic Interactions : The methoxyphenyl group enhances the compound's affinity for lipid environments, promoting cellular uptake.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, providing potential therapeutic applications in inflammatory diseases.

- Analgesic Properties : Its interaction with pain pathways has been explored, indicating possible use in pain management.

- Antibacterial Activity : Preliminary studies show activity against various bacterial strains, although further research is needed to elucidate the extent of this effect .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

-

Anti-inflammatory Study :

- A study demonstrated that the compound reduced inflammation markers in vitro by inhibiting specific signaling pathways associated with inflammatory responses. This suggests its potential as a therapeutic agent in conditions like arthritis.

-

Analgesic Activity :

- In animal models, administration of the compound resulted in significant pain relief compared to control groups. The analgesic effects were attributed to modulation of neurotransmitter release involved in pain perception.

- Antibacterial Evaluation :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antibacterial Activity |

|---|---|---|---|

| Methyl 4-(3-amino-4-methoxyphenyl)butanoate HCl | Yes | Yes | Moderate |

| Compound A | Yes | No | High |

| Compound B | No | Yes | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.